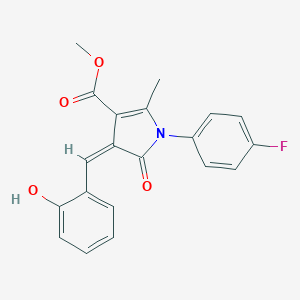![molecular formula C21H12Cl2N4O2S2 B299146 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B299146.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, particularly in the treatment of breast cancer. It has also been investigated for its antibacterial and antifungal activities, with potential applications in the pharmaceutical industry. Additionally, this compound has been studied for its antioxidant and anti-inflammatory properties, which could have implications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one has various biochemical and physiological effects. It has been shown to reduce the expression of certain proteins that are involved in cancer cell growth and proliferation. It also has antioxidant and anti-inflammatory properties, which could have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one in lab experiments is its potential anti-cancer properties. It has also been shown to have antibacterial and antifungal activities, which could be useful in the pharmaceutical industry. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one. One area of interest is its potential as a treatment for breast cancer, as it has shown promising results in preclinical studies. Additionally, further research could be conducted to investigate its antibacterial and antifungal activities, as well as its antioxidant and anti-inflammatory properties. Finally, studies could be conducted to improve the solubility of this compound in water, which could increase its potential applications in lab experiments.
Synthesis Methods
The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one involves the reaction of 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde and 2-amino-3,4-dichlorobenzoic acid in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
properties
Product Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C21H12Cl2N4O2S2 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H12Cl2N4O2S2/c22-13-7-5-11(9-14(13)23)24-20-27-19(28)17(30-20)10-12-6-8-18(29-12)31-21-25-15-3-1-2-4-16(15)26-21/h1-10H,(H,25,26)(H,24,27,28)/b17-10- |
InChI Key |
RLJZWJCLGUDBNR-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC(=C(C=C5)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299068.png)

![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299075.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299076.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299077.png)
![isopropyl 5-(4-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299080.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299081.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B299084.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299086.png)
![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299087.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299088.png)